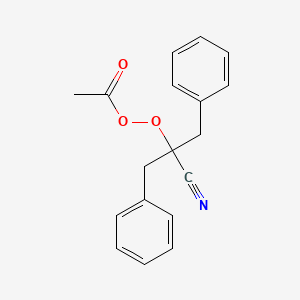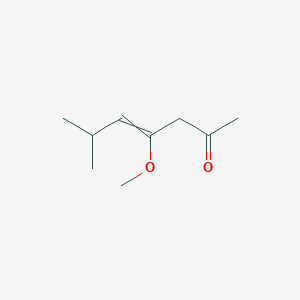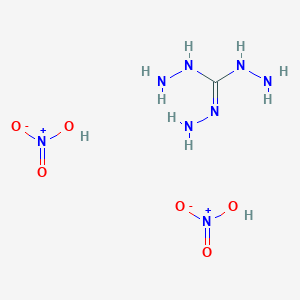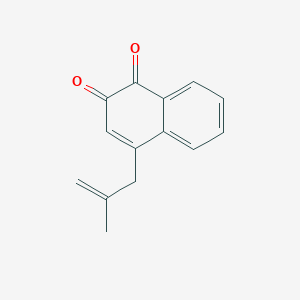![molecular formula C19H18N2S B14619453 N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine CAS No. 59996-00-8](/img/structure/B14619453.png)
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. Phenothiazines have been widely studied for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and methylation reactions. The Wohl–Aue method and Beirut method are often employed for the synthesis of phenothiazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium, and multicomponent approaches are common in industrial settings to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Its derivatives are studied for their antimicrobial and antitumor properties.
Medicine: Phenothiazine derivatives are explored for their potential use in treating diseases such as tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes. For example, it may inhibit the activity of cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: A parent compound with similar structure but different functional groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine is unique due to its specific methylation pattern and structural configuration, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Propiedades
Número CAS |
59996-00-8 |
|---|---|
Fórmula molecular |
C19H18N2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N,N,12-trimethylbenzo[a]phenothiazin-9-amine |
InChI |
InChI=1S/C19H18N2S/c1-20(2)14-9-10-16-18(12-14)22-17-11-8-13-6-4-5-7-15(13)19(17)21(16)3/h4-12H,1-3H3 |
Clave InChI |
OMVWIMMFXYRDHQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N(C)C)SC3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)


![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)




![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)

![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
